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Compound of Interest

Compound Name: Spiro[adamantane-2,2'-oxirane]

Cat. No.: B1330519

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and reactivity of spiro[adamantane-2,2'-oxirane], a unique heterocyclic compound
incorporating the rigid and lipophilic adamantane cage. This document is intended to serve as a
valuable resource for researchers in medicinal chemistry, materials science, and organic
synthesis.

Physicochemical Properties

Spiro[adamantane-2,2'-oxirane] (CAS Number: 24759-97-5) is a white crystalline solid at
room temperature. Its rigid, spirocyclic structure, formed by the fusion of an adamantane cage
and an oxirane ring, imparts distinct physicochemical characteristics. The adamantane moiety
contributes to high lipophilicity and thermal stability, while the strained oxirane ring is the center
of its chemical reactivity.

Table 1: General Physicochemical Properties of Spiro[adamantane-2,2'-oxirane]
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Property Value Reference
Molecular Formula C11H160 -

Molecular Weight 164.25 g/mol [1]

Appearance White crystalline solid inferred from similar

adamantane derivatives

Data from analogous

Melting Point 63-65 °C
compounds
Boiling Point Not available -
Soluble in common organic
solvents (e.g.,
Solubility dichloromethane, chloroform, Inferred from structure

diethyl ether, acetone).

Insoluble in water.

Spectroscopic Data

The structural elucidation of spiro[adamantane-2,2'-oxirane] is achieved through a
combination of spectroscopic techniques. The following tables summarize the expected and
reported spectral data.

Table 2: 1H NMR Spectral Data of Spiro[adamantane-2,2'-oxirane] (CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~2.60 S 2H -CH:- (oxirane)
~1.90 - 1.60 m 14H Adamantane protons

Note: Specific assignments for the adamantane protons can be complex due to overlapping
signals.

Table 3: 13C NMR Spectral Data of Spiro[adamantane-2,2'-oxirane] (CDCIs)
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Chemical Shift (6, ppm) Assighment

~60.0 Spiro C (C-0)

~50.0 -CHz2- (oxirane)
~38.0, 34.0, 27.0, 26.0 Adamantane carbons

Table 4: Key IR and Mass Spectrometry Data

Spectroscopic Method Key Peaks/Fragments Interpretation

C-H stretching
(adamantane)C-O-C

IR Spectroscopy (KBr, cm1) ~3000-2850~1250~850 symmetric stretching
(epoxide)Epoxide ring
breathing

Molecular ion[M-
m/z = 164 (M*)m/z = 135m/z = o
Mass Spectrometry (EI) CHOJ]*Characteristic
91,79, 77
adamantane fragments

Synthesis of Spiro[adamantane-2,2'-oxirane]

The most common and efficient method for the synthesis of spiro[adamantane-2,2'-oxirane]
is the Corey-Chaykovsky reaction, which involves the reaction of adamantanone with a sulfur
ylide.

Experimental Protocol: Corey-Chaykovsky Epoxidation
of Adamantanone

Materials:
e Adamantanone
o Trimethylsulfoxonium iodide or Trimethylsulfonium iodide

e Sodium hydride (NaH) or other suitable strong base (e.g., n-butyllithium)
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Anhydrous dimethyl sulfoxide (DMSOQO) or tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous ammonium chloride (NH4Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)
Procedure:

» Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a nitrogen inlet, and a thermometer, sodium hydride (1.1 equivalents) is suspended in
anhydrous DMSO under a nitrogen atmosphere. Trimethylsulfoxonium iodide (1.1
equivalents) is added portion-wise at room temperature. The mixture is stirred at room
temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases,
indicating the formation of the sulfur ylide (dimethyloxosulfonium methylide).

e Reaction with Adamantanone: A solution of adamantanone (1.0 equivalent) in anhydrous
DMSO is added dropwise to the ylide solution at room temperature. The reaction mixture is
then stirred at room temperature or gently heated (e.g., to 50 °C) for several hours (typically
2-4 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully
poured into ice-water. The aqueous layer is extracted three times with diethyl ether. The
combined organic extracts are washed with water and then with brine.

 Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure to yield the crude product. The crude
spiro[adamantane-2,2'-oxirane] can be purified by column chromatography on silica gel
using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a
suitable solvent such as methanol or ethanol.

Reactivity and Reaction Mechanisms
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The reactivity of spiro[adamantane-2,2'-oxirane] is dominated by the strained three-
membered oxirane ring, which is susceptible to ring-opening reactions initiated by both
electrophiles and nucleophiles.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring
towards nucleophilic attack. The nucleophile then attacks one of the electrophilic carbon atoms
of the oxirane. Due to the steric hindrance of the adamantane cage, the attack generally occurs
at the less substituted carbon of the epoxide ring, leading to the formation of a trans-1,2-
disubstituted adamantane derivative.

Spiro[adamantane-2,2'-oxirane] H Protonated Epoxide
P! 8 (Oxiranium lon) W
Transition State Deprotonation trans-2-Hydroxy-2-nucleo-adamantane
Nucleophile ™
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Caption: Acid-catalyzed ring-opening of spiro-adamantane oxirane.

Nucleophilic Ring-Opening

Under basic or neutral conditions, strong nucleophiles can directly attack one of the carbon
atoms of the oxirane ring, leading to its opening. In line with an Sn2-type mechanism, the attack
occurs at the sterically less hindered carbon atom, resulting in inversion of configuration at that
center.

(Spiro[adamantane-2,2'-oxiraneD Sn2 Attack

Alkoxide Intermediate .
Protonation
Nucleophile \
(Nu?) trans-2-Hydroxy-2-nucleo-adamantane
Solvent
(e.g., H20)
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Caption: Nucleophilic ring-opening of spiro-adamantane oxirane.

Biological Relevance: Inhibition of Soluble Epoxide
Hydrolase (sEH)

The adamantane

scaffold is a well-known pharmacophore due to its lipophilicity and rigid

structure, which can enhance drug-target interactions. Adamantane-containing compounds

have been investi

gated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in

the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETS).

Inhibition of sEH i

ncreases the levels of EETs, which has therapeutic potential in treating

hypertension, inflammation, and pain. Spiro[adamantane-2,2'-oxirane] and its derivatives

represent a class

of compounds that could potentially interact with the active site of sEH.
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Caption: Proposed mechanism of sEH inhibition by adamantane derivatives.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1330519?utm_src=pdf-body-img
https://www.benchchem.com/product/b1330519?utm_src=pdf-body
https://www.benchchem.com/product/b1330519?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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